Nirogacestat

説明

This compound is a small-molecule gamma-secretase inhibitor that was investigated as a potential treatment for desmoid tumors. Desmoid tumors are typically characterized by aberrant activation in Notch signaling. Interaction between the notch receptors and their ligands activates proteolytic cleavage by gamma-secretase; therefore, the inhibition of gamma-secretase can potentially inhibit Notch signaling and thus impede the growth of desmoid tumors. this compound was approved under the brand name OGSIVEO on November 27, 2023, by the FDA for the treatment of adult patients with progressing desmoid tumors who require systemic treatment. It was previously granted breakthrough therapy, fast track, and orphan drug designations for the treatment of desmoid tumors, and the final approval was based on positive results obtained in the Phase 3 DeFi trial, where a confirmed objective response rate was observed to be 41% compared to 8% with the placebo.

This compound is a Gamma Secretase Inhibitor. The mechanism of action of this compound is as a Gamma Secretase Inhibitor, and Cytochrome P450 3A Inhibitor, and Cytochrome P450 2C19 Inducer.

This compound is a selective gamma secretase (GS) inhibitor with antitumor activity. Upon administration, this compound targets and binds to GS, thereby blocking the proteolytic activation of Notch receptors. This inhibits the Notch signaling pathway and results in the induction of apoptosis in tumor cells that overexpress Notch. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains. Overexpression of the Notch signaling pathway has been correlated with increased tumor cell growth and survival.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

an antineoplastic agent

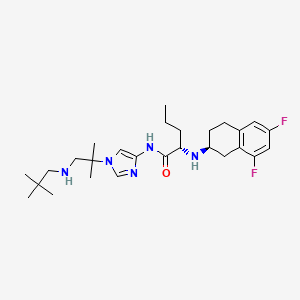

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCRKLWBYMDAED-REWPJTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235679 | |

| Record name | PF-03084014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290543-63-3, 865773-15-5 | |

| Record name | Nirogacestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nirogacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-03084014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIROGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nirogacestat's Mechanism of Action in Desmoid Tumors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nirogacestat (Ogsiveo™) is a first-in-class, oral, selective, small molecule inhibitor of gamma-secretase, recently approved for the treatment of progressing desmoid tumors. These rare, locally aggressive soft-tissue neoplasms have historically presented a therapeutic challenge. This technical guide provides a comprehensive overview of the mechanism of action of this compound in desmoid tumors, supported by preclinical and clinical data. It details the molecular pathways involved, summarizes key clinical trial outcomes, and outlines the experimental protocols that have been pivotal in its development.

Introduction to Desmoid Tumors and the Unmet Medical Need

Desmoid tumors, also known as aggressive fibromatosis, are characterized by the monoclonal proliferation of fibroblasts. While they do not metastasize, their infiltrative growth can cause significant pain, morbidity, and functional impairment. The molecular pathogenesis of desmoid tumors is frequently linked to mutations in genes of the Wnt/β-catenin signaling pathway, such as CTNNB1 (encoding β-catenin) or APC (Adenomatous Polyposis Coli). Dysregulation of this pathway is a key driver of tumor growth. Additionally, the Notch signaling pathway has been identified as a critical contributor to desmoid tumor pathogenesis, with high expression of Notch1 protein observed in these tumors.[1]

Prior to the approval of this compound, treatment options were limited and included surgery, radiation, and off-label systemic therapies, all with significant limitations and potential for recurrence. This compound represents a targeted therapeutic approach that addresses the underlying molecular drivers of desmoid tumors.

The Core Mechanism: Gamma-Secretase Inhibition

This compound's primary mechanism of action is the inhibition of the gamma-secretase complex.[2]

The Gamma-Secretase Complex

Gamma-secretase is a multi-subunit intramembrane protease complex essential for the cleavage of numerous type I transmembrane proteins. The core components of the gamma-secretase complex include:

-

Presenilin (PSEN1 or PSEN2): The catalytic subunit containing the active site aspartyl protease domains.

-

Nicastrin (NCT): A large, single-pass transmembrane glycoprotein that functions as a scaffold and is involved in substrate recognition.

-

Anterior pharynx-defective 1 (APH-1): A scaffolding protein that plays a role in the stability and assembly of the complex.

-

Presenilin enhancer 2 (PEN-2): A small hairpin-like protein that is crucial for the final activation of the complex.

Impact on the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-to-cell communication system that regulates cell proliferation, differentiation, and apoptosis.[2] Its dysregulation is implicated in various diseases, including cancer. In desmoid tumors, the Notch pathway is believed to be a significant driver of tumor growth.[3]

This compound's inhibition of gamma-secretase directly disrupts the activation of the Notch signaling pathway. The canonical activation of this pathway involves the following steps:

-

Ligand Binding: A transmembrane ligand (e.g., Delta-like or Jagged) on a neighboring cell binds to a Notch receptor (NOTCH1-4) on the signal-receiving cell.

-

S2 Cleavage: This binding induces a conformational change in the Notch receptor, making it susceptible to cleavage by an ADAM (A Disintegrin and Metalloproteinase) family protease. This releases the extracellular domain.

-

S3 Cleavage by Gamma-Secretase: The remaining membrane-tethered portion of the Notch receptor is then cleaved by the gamma-secretase complex within its transmembrane domain.

-

Signal Transduction: This final cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus.

-

Gene Transcription: In the nucleus, the NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family, leading to the transcription of target genes, such as those in the HES and HEY families, which promote cell proliferation and survival.

By inhibiting gamma-secretase, this compound prevents the S3 cleavage of the Notch receptor, thereby blocking the release of the NICD. This halts the downstream signaling cascade that contributes to the growth of desmoid tumors.[2]

Preclinical Evidence

The development of this compound was supported by preclinical studies that demonstrated its activity against the gamma-secretase/Notch pathway. While specific desmoid tumor preclinical data is limited in the public domain, the general approach for evaluating gamma-secretase inhibitors provides a framework for understanding the foundational research.

In Vitro Studies

-

Cell-Free Gamma-Secretase Activity Assays: These assays utilize isolated cell membranes containing the gamma-secretase complex to directly measure the inhibitory effect of a compound on the cleavage of a substrate, often a fragment of the amyloid precursor protein (APP), which is another well-known gamma-secretase substrate.

-

Cellular Notch Inhibition Assays: In these experiments, tumor cell lines are treated with the inhibitor. The effect on Notch signaling is then quantified by:

-

Western Blotting: To measure the reduction in the levels of the cleaved, active form of Notch (NICD).

-

Quantitative PCR (qPCR): To assess the downregulation of Notch target genes, such as HES1 and HEY1.

-

-

Cell Proliferation and Viability Assays: Standard assays such as MTT or crystal violet staining are used to determine the impact of the inhibitor on the growth and survival of tumor cells in culture.

In Vivo Studies

-

Xenograft Models: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the gamma-secretase inhibitor. Tumor growth is monitored over time to assess the in vivo efficacy of the compound.

Clinical Efficacy and Safety: The DeFi Trial

The pivotal Phase 3 DeFi (Desmoid Fibromatosis) trial (NCT03785964) was a global, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in adults with progressing desmoid tumors.[4]

DeFi Trial: Experimental Protocol

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[4]

-

Patient Population: 142 adult patients with histologically confirmed desmoid tumors that had progressed by at least 20% according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) within the 12 months prior to screening.[4]

-

Intervention: Patients were randomized in a 1:1 ratio to receive either 150 mg of this compound or a placebo orally twice daily in continuous 28-day cycles.[4]

-

Primary Endpoint: The primary endpoint was progression-free survival (PFS), defined as the time from randomization to the first documentation of disease progression or death from any cause.[4]

-

Tumor Assessment: Tumor response was evaluated using RECIST 1.1.[4]

Quantitative Data from the DeFi Trial

The DeFi trial demonstrated statistically significant and clinically meaningful improvements in patients treated with this compound compared to placebo.

| Efficacy Endpoint | This compound (n=70) | Placebo (n=72) | Hazard Ratio (95% CI) / p-value |

| Progression-Free Survival (PFS) | |||

| Median PFS | Not Reached | 15.1 months | 0.29 (0.15 - 0.55); p < 0.001[5] |

| 2-Year Event-Free Probability | 76% | 44% | [3] |

| Objective Response Rate (ORR) | 41% | 8% | p < 0.001[3] |

| Complete Response (CR) | 7% | 0% | [3] |

| Partial Response (PR) | 34% | 8% | |

| Time to Response | 5.6 months (median) | 11.1 months (median) | [5] |

| Safety Profile (Most Common Adverse Events) | This compound | Placebo |

| Diarrhea | 84% | 35% |

| Nausea | 54% | 39% |

| Fatigue | 51% | 36% |

| Hypophosphatemia | 42% | 7% |

| Maculopapular Rash | 32% | 6% |

Note: The majority of adverse events were Grade 1 or 2.[5] A notable adverse event was ovarian dysfunction in a significant proportion of women of childbearing potential, which was often reversible upon treatment discontinuation.[4]

Conclusion

This compound's mechanism of action, centered on the inhibition of gamma-secretase and the subsequent blockade of the Notch signaling pathway, represents a significant advancement in the targeted therapy of desmoid tumors. The robust preclinical rationale, confirmed by the compelling efficacy and manageable safety profile demonstrated in the pivotal Phase 3 DeFi trial, has established this compound as a new standard of care for patients with progressing desmoid tumors. This in-depth understanding of its molecular mechanism provides a solid foundation for its clinical application and for future research into gamma-secretase inhibition in other relevant pathologies.

References

Nirogacestat: A Technical Guide to its Role as a Gamma-Secretase Inhibitor in Notch Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nirogacestat (Ogsiveo™) is an oral, selective, small-molecule inhibitor of gamma-secretase, a critical enzyme in the Notch signaling pathway.[1] Dysregulation of the Notch pathway is implicated in the pathogenesis of various diseases, including desmoid tumors, a rare and locally aggressive soft-tissue neoplasm.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on gamma-secretase and subsequent Notch signaling, and key experimental data and protocols relevant to its study. On November 27, 2023, the U.S. Food and Drug Administration (FDA) approved this compound for the treatment of adult patients with progressing desmoid tumors who require systemic treatment.[3]

Introduction to Gamma-Secretase and the Notch Signaling Pathway

Gamma-secretase is an intramembrane protease complex essential for the cleavage of multiple transmembrane proteins, including the Notch receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4).[3][4] This enzyme complex is composed of four core protein subunits: presenilin (which contains the catalytic site), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin-enhancer 2 (PEN-2).[3]

The Notch signaling pathway is a highly conserved cell-to-cell communication system that governs fundamental cellular processes such as proliferation, differentiation, and apoptosis.[5] The signaling cascade is initiated upon the binding of a Notch ligand (e.g., Delta-like or Jagged) on a neighboring cell to a Notch receptor. This interaction triggers a series of proteolytic cleavages. The final cleavage is mediated by gamma-secretase, which releases the Notch intracellular domain (NICD).[5] The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the coactivator Mastermind-like (MAML). This complex activates the transcription of downstream target genes, most notably those of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[6][7] In desmoid tumors, aberrant Notch signaling is a key driver of tumor growth.[8]

This compound's Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of gamma-secretase. By binding to the gamma-secretase complex, this compound prevents the cleavage of the Notch receptor, thereby blocking the release of NICD.[5] This disruption of the Notch signaling cascade leads to the downregulation of target genes like HES1, which are crucial for cell proliferation and survival in susceptible tumors.[7][9] Preclinical data have demonstrated that this compound's inhibition of the Notch pathway contributes to the suppression of desmoid tumor cell growth.[9]

dot

References

- 1. researchhub.com [researchhub.com]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cusabio.com [cusabio.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. The Notch Signaling Pathway in Embryogenesis | Embryo Project Encyclopedia [embryo.asu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Function of the γ-Secretase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. io.nihr.ac.uk [io.nihr.ac.uk]

Preclinical Profile of Nirogacestat: A Technical Guide to its In Vitro Efficacy in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat is an orally bioavailable, selective, small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. Furthermore, gamma-secretase has been identified as the enzyme responsible for the cleavage of B-cell maturation antigen (BCMA) from the surface of multiple myeloma cells. By inhibiting this cleavage, this compound increases the density of BCMA on the cell surface, thereby enhancing the activity of BCMA-targeted therapies. This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound across a range of cancer cell lines, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action: Dual Inhibition of Notch and Potentiation of BCMA

This compound exerts its anti-cancer effects through two primary mechanisms, the relevance of which depends on the specific cancer type.

1. Inhibition of the Notch Signaling Pathway: In cancers where growth and survival are driven by aberrant Notch signaling, such as desmoid tumors and ovarian granulosa cell tumors, this compound's primary mechanism is the direct inhibition of this pathway.[1][2] Gamma-secretase is a critical enzyme that cleaves the Notch receptor, leading to the release of the Notch intracellular domain (NICD). NICD then translocates to the nucleus and activates the transcription of genes involved in cell proliferation, differentiation, and survival. By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby downregulating Notch target genes and inhibiting tumor cell growth.[1]

2. Enhancement of BCMA Surface Expression: In multiple myeloma, a key therapeutic target is the B-cell maturation antigen (BCMA). Gamma-secretase cleaves BCMA from the surface of myeloma cells, leading to a soluble form of BCMA (sBCMA) and a reduction in cell-surface BCMA density.[2] this compound inhibits this cleavage, resulting in a significant increase in the density of BCMA on the cancer cell surface. This, in turn, enhances the efficacy of BCMA-targeted therapies, such as antibody-drug conjugates (ADCs) and CAR-T cells, which require sufficient target antigen density for optimal activity. Preclinical studies have shown that combining this compound with a BCMA-targeted ADC can lead to a synergistic increase in cancer cell killing.

Signaling Pathway Diagrams

In Vitro Efficacy Data

The following tables summarize the quantitative data from preclinical studies of this compound in various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

| Cell Line | IC50 (nM) | Reference |

| HPB-ALL | 30-100 | [1] |

| DND-41 | 30-100 | [1] |

| TALL-1 | 30-100 | [1] |

| Sup-T1 | 30-100 | [1] |

Table 2: In Vitro Activity of this compound in Ovarian Granulosa Cell Tumor (KGN cell line)

| Assay | Endpoint | Result | Reference |

| Cell Proliferation (MTT Assay) | Inhibition of proliferation | Dose-dependent | [1][3] |

| Clonogenic Survival | Reduction in colony formation | Dose-dependent | [1][3] |

| Gene Expression (qPCR) | Change in mRNA levels | ↓ TOP2A, ↓ CCNE2, ↑ CASP6, ↓ SNAI2, ↓ MMP2 | [1][3] |

Table 3: Modulation of BCMA by this compound in Multiple Myeloma Cells

| Assay | Endpoint | Result | Reference |

| Flow Cytometry | Increase in membrane-bound BCMA (mbBCMA) density | Up to 20-fold increase within 4-8 hours of exposure | [4][5] |

| ELISA | Reduction in soluble BCMA (sBCMA) | Concomitant decrease with the increase in mbBCMA | [4][5] |

| Combination Cytotoxicity Assay | Enhancement of BCMA-targeted ADC activity | Up to ~3,000-fold improvement in cytotoxicity | [6] |

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These are based on standard laboratory procedures and the information available in the public domain regarding this compound preclinical studies.

Cell Proliferation (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Cancer cell lines (e.g., KGN) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Solubilization: The medium is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, a measure of its reproductive integrity.

-

Cell Seeding: A known number of cells (e.g., 500-1000 cells) are seeded into 6-well plates in complete culture medium and allowed to attach.

-

Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 24 hours).

-

Colony Formation: The drug-containing medium is then replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

-

Fixation and Staining: Colonies are fixed with a solution of methanol and acetic acid (3:1) and then stained with 0.5% crystal violet.

-

Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.

-

Data Analysis: The surviving fraction is calculated for each treatment concentration by normalizing the number of colonies to that of the untreated control.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

qPCR is used to measure the changes in the expression of specific genes following treatment with this compound.

-

Cell Treatment and RNA Extraction: Cells are treated with this compound or vehicle control for a specified time. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for the target genes (e.g., TOP2A, CCNE2, CASP6, SNAI2, MMP2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level in the treated samples is compared to that in the vehicle-treated controls, after normalization to the housekeeping gene.

Quantitative Flow Cytometry for BCMA Expression

This technique is used to quantify the density of BCMA on the surface of multiple myeloma cells.

-

Cell Treatment: Multiple myeloma cell lines are incubated with varying concentrations of this compound for different durations.

-

Cell Staining: Cells are harvested, washed, and then stained with a fluorochrome-conjugated anti-BCMA antibody and antibodies against other cell surface markers to identify the plasma cell population (e.g., CD138, CD38). A viability dye is also included to exclude dead cells from the analysis.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The plasma cell population is gated based on its forward and side scatter properties and expression of specific markers. The mean fluorescence intensity (MFI) of the BCMA staining within the live, single-cell, plasma cell gate is then measured.

-

Data Analysis: The fold-change in BCMA MFI is calculated by dividing the MFI of the this compound-treated cells by the MFI of the vehicle-treated control cells.

Experimental Workflow Diagram

Conclusion

The preclinical in vitro data for this compound demonstrate its potential as a targeted anti-cancer agent with a dual mechanism of action. In cancer cell lines dependent on the Notch signaling pathway, this compound effectively inhibits proliferation and survival. In multiple myeloma, it acts as a potent enhancer of BCMA-targeted therapies by increasing the density of the target antigen on the cancer cell surface. The quantitative data and experimental methodologies outlined in this technical guide provide a solid foundation for further research and development of this compound as a promising therapeutic for a range of malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. springworkstx.com [springworkstx.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of this compound-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of this compound-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. watermark02.silverchair.com [watermark02.silverchair.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Nirogacestat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirogacestat, marketed under the brand name Ogsiveo, is a first-in-class, orally bioavailable, selective inhibitor of gamma-secretase.[1] Approved by the FDA for the treatment of progressing desmoid tumors, its mechanism of action involves the modulation of the Notch signaling pathway, a critical regulator of cell proliferation and differentiation.[1][2] This technical guide provides a comprehensive overview of the chemical structure, a representative synthesis protocol, and the molecular mechanism of action of this compound. Detailed experimental protocols for key assays and a summary of pivotal clinical trial data are included to support further research and development in this area.

Chemical Structure and Identification

This compound is a complex small molecule with multiple chiral centers. Its systematic name and other key identifiers are crucial for unambiguous scientific communication.

| Identifier | Value |

| IUPAC Name | (S)-2-((S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide |

| SMILES String | CCC--INVALID-LINK--N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F |

| Molecular Formula | C27H41F2N5O |

| Molecular Weight | 489.64 g/mol |

| CAS Number | 1290543-63-3 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of a substituted tetralin amine with a functionalized imidazole pentanamide. The following is a representative synthetic scheme based on publicly available information, including patents and medicinal chemistry literature.

Representative Synthetic Scheme

Caption: Representative synthetic workflow for this compound.

Experimental Protocol: Final Coupling Step (Illustrative)

This protocol is an illustrative example of the final coupling reaction to form this compound.

-

Dissolution: Dissolve (S)-2-amino-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide (1.0 eq) and (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Coupling Reagents: Add a peptide coupling reagent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mechanism of Action: Inhibition of Gamma-Secretase and the Notch Signaling Pathway

This compound functions as a potent and selective inhibitor of the gamma-secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptor.

The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a pivotal role in cell fate determination, proliferation, and apoptosis. Dysregulation of this pathway is implicated in the pathogenesis of various cancers, including desmoid tumors.

Caption: this compound inhibits the Notch signaling pathway.

Experimental Protocols for Mechanism of Action Studies

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of the isolated gamma-secretase complex.

-

Membrane Preparation: Prepare cell membranes rich in gamma-secretase from a suitable cell line (e.g., HEK293 cells overexpressing Amyloid Precursor Protein).

-

Reaction Setup: In a 96-well plate, incubate the membrane preparation with a fluorogenic gamma-secretase substrate and varying concentrations of this compound (or vehicle control) in an appropriate assay buffer.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).

-

Detection: Measure the fluorescence signal using a microplate reader. The signal is proportional to the amount of cleaved substrate.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay assesses the ability of this compound to inhibit the cleavage of the Notch receptor in a cellular context.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a T-ALL cell line with activating Notch1 mutations) and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the cleaved Notch1 intracellular domain (NICD) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the NICD band is indicative of Notch1 cleavage.

Clinical Efficacy and Safety Data

The efficacy and safety of this compound for the treatment of desmoid tumors were primarily evaluated in the Phase 3 DeFi trial.[2]

Efficacy Results from the DeFi Trial

| Endpoint | This compound (n=70) | Placebo (n=72) | Hazard Ratio (95% CI) / p-value |

| Progression-Free Survival (Median) | Not Reached | 15.1 months | 0.29 (0.15, 0.55); p<0.001 |

| Objective Response Rate | 41% | 8% | p<0.001 |

| Complete Response Rate | 7% | 0% | - |

| Time to Response (Median) | 5.6 months | 11.1 months | - |

Common Adverse Reactions

The most common adverse reactions reported in the DeFi trial are summarized below.

| Adverse Reaction | Frequency in this compound Arm |

| Diarrhea | 84% |

| Nausea | 54% |

| Fatigue | 51% |

| Hypophosphatemia | 42% |

| Maculopapular Rash | 32% |

Note: The majority of adverse events were Grade 1 or 2 in severity.[2]

Conclusion

This compound represents a significant advancement in the treatment of desmoid tumors, offering a targeted therapeutic option for a patient population with high unmet medical need. Its well-defined chemical structure and synthesis, coupled with a clear mechanism of action as a gamma-secretase inhibitor, provide a solid foundation for its clinical application. The detailed experimental protocols and clinical data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader class of gamma-secretase inhibitors. Continued investigation into its long-term safety and efficacy, as well as its potential applications in other Notch-driven malignancies, is warranted.

References

The Efficacy of Nirogacestat: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Nirogacestat (OGSIVEO™), a selective, oral, small-molecule inhibitor of gamma-secretase, has demonstrated significant clinical efficacy in the treatment of progressing desmoid tumors, leading to its approval by the U.S. Food and Drug Administration (FDA) as the first therapy for this indication.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, detailing the experimental methodologies employed in key studies and visualizing the underlying biological pathways.

In Vitro Efficacy of this compound

This compound has been shown to be a potent inhibitor of gamma-secretase in various in vitro models. Its activity has been characterized in both cell-free and cell-based assays, demonstrating its direct enzymatic inhibition and its effects on cellular processes such as proliferation and apoptosis.

Table 1: In Vitro Potency of this compound

| Assay Type | System | Target | Endpoint | IC50 Value | Reference |

| Cell-Free Assay | Detergent-solubilized HeLa cell membranes | γ-secretase | Aβ production | 6.2 nM | [3][4][5] |

| Cellular Assay | HPB-ALL T-cell acute lymphoblastic leukemia cells | Notch1 receptor | Notch cleavage | 13.3 nM | [3][4][5] |

| Cellular Assay | HPB-ALL T-cell acute lymphoblastic leukemia cells | Notch target gene | Hes-1 expression | <1 nM | [5] |

| Cellular Assay | HPB-ALL T-cell acute lymphoblastic leukemia cells | Notch target gene | c-Myc expression | 10 nM | [5] |

| Cell Proliferation Assay | HPB-ALL T-ALL cells | Cell Growth | Proliferation | 30-100 nM | [5] |

| Cell Proliferation Assay | DND-41 T-ALL cells | Cell Growth | Proliferation | 30-100 nM | [5] |

| Cell Proliferation Assay | TALL-1 T-ALL cells | Cell Growth | Proliferation | 30-100 nM | [5] |

| Cell Proliferation Assay | Sup-T1 T-ALL cells | Cell Growth | Proliferation | 30-100 nM | [5] |

In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been most prominently demonstrated in the pivotal Phase 3 DeFi trial in patients with progressing desmoid tumors.[1][2] Preclinical studies in animal models also support its anti-tumor activity.

Table 2: In Vivo Efficacy of this compound in the Phase 3 DeFi Trial

| Endpoint | This compound (n=70) | Placebo (n=72) | Hazard Ratio (95% CI) / p-value | Reference |

| Progression-Free Survival (PFS) | ||||

| Median PFS | Not Reached | 15.1 months | 0.29 (0.15, 0.55); p<0.001 | [6][7] |

| 2-Year PFS Rate | 76% | 44% | [7][8] | |

| Objective Response Rate (ORR) | ||||

| ORR | 41% | 8% | p<0.001 | [6][7] |

| Complete Response (CR) | 7% | 0% | [6][7] | |

| Median Time to Response | 5.6 months | 11.1 months | [7] | |

| Patient-Reported Outcomes | ||||

| Change in Worst Pain (BPI-SF) at Cycle 10 | Statistically significant improvement | p<0.001 | [9] | |

| Change in Desmoid Tumor-Specific Symptoms (GODDESS-DTSS) at Cycle 10 | Statistically significant improvement | p<0.001 | [9] | |

| Change in Physical/Role Functioning (EORTC QLQ-C30) at Cycle 10 | Statistically significant improvement | p<0.001 | [9] |

Table 3: Preclinical In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing | Key Finding | Reference |

| Athymic nu/nu mice | HPB-ALL xenograft | 150 mg/kg, twice daily for 14 days | ~92% tumor growth inhibition | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound.

In Vitro Assay Methodologies

Gamma-Secretase Cell-Free Activity Assay: This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of gamma-secretase.

-

Preparation of Enzyme Source: Detergent-solubilized membranes containing the gamma-secretase complex are prepared from a suitable cell line, such as HeLa cells.[3][5]

-

Substrate: A substrate for gamma-secretase, such as a fragment of the amyloid precursor protein (APP), is used.[5]

-

Incubation: The enzyme preparation is incubated with the substrate in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Detection: The product of the enzymatic cleavage (e.g., Amyloid-beta peptide) is quantified using methods like ELISA or ECL (electrochemiluminescence).[5]

-

Data Analysis: The concentration of this compound that inhibits 50% of the gamma-secretase activity (IC50) is calculated from the dose-response curve.

Cellular Notch Cleavage Assay: This assay measures the ability of this compound to inhibit the processing of the Notch receptor in a cellular context.

-

Cell Line: A cell line with a constitutively active Notch signaling pathway, such as the HPB-ALL T-cell leukemia line which harbors activating mutations in Notch1, is utilized.[3][4][5]

-

Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.

-

Lysis and Western Blotting: After treatment, cells are lysed, and protein extracts are subjected to Western blotting.

-

Antibodies: Antibodies specific to the cleaved, active form of Notch1 (Notch Intracellular Domain, NICD) and total Notch1 are used for detection.

-

Quantification: The reduction in the levels of NICD relative to total Notch1 is quantified to determine the IC50 value for Notch cleavage inhibition.

Cell Proliferation Assay: This assay assesses the impact of this compound on the growth of cancer cell lines.

-

Cell Seeding: Cancer cell lines, such as various T-ALL cell lines (HPB-ALL, DND-41, TALL-1, Sup-T1), are seeded in 96-well plates.[3][5]

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Incubation: Cells are incubated for a defined period (e.g., 7 days).[3]

-

Viability Measurement: Cell viability is measured using a colorimetric assay such as MTS or by cell counting.

-

IC50 Determination: The concentration of this compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.

In Vivo Study Methodologies

Phase 3 DeFi Clinical Trial Protocol: The DeFi trial was a global, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in adults with progressing desmoid tumors.[6][9]

-

Patient Population: 142 adult patients with histologically confirmed progressing desmoid tumors (≥20% increase in size within 12 months prior to screening) were enrolled.

-

Randomization: Patients were randomized in a 1:1 ratio to receive either 150 mg of this compound or a matching placebo, administered orally twice daily.

-

Primary Endpoint: The primary endpoint was progression-free survival (PFS), defined as the time from randomization to the first documentation of disease progression or death from any cause.

-

Secondary Endpoints: Key secondary endpoints included objective response rate (ORR) as assessed by RECIST v1.1, changes in patient-reported outcomes (PROs) such as pain, tumor volume, and safety and tolerability.[9]

-

Assessments: Tumor assessments were performed at baseline and at regular intervals. PROs were collected using validated questionnaires.

Mouse Xenograft Model Protocol: Preclinical efficacy was evaluated using tumor xenograft models in immunocompromised mice.

-

Animal Model: Athymic female nude mice (nu/nu) are commonly used.[3]

-

Tumor Implantation: Human cancer cells (e.g., HPB-ALL) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Once tumors reach a specified size (e.g., 150-300 mm³), the mice are randomized into treatment and control groups.[3]

-

Treatment Administration: this compound is administered orally, typically twice daily, at various dose levels. The control group receives a vehicle solution.[3]

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers of drug activity).

-

Tolerability Assessment: Animal body weight and general health are monitored throughout the study to assess the tolerability of the treatment.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: Gamma-Secretase role in Notch signaling and this compound's inhibitory action.

Caption: General workflow for assessing the in vitro efficacy of this compound.

Caption: Simplified workflow of the Phase 3 DeFi clinical trial for this compound.

References

- 1. This compound Shrinks Desmoid Tumors - NCI [cancer.gov]

- 2. FDA-Approved this compound Demonstrates Improved Patient Outcomes in Desmoid Tumor Management [ahdbonline.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound for Progressive Desmoid Tumors DeFi Trial - The ASCO Post [ascopost.com]

- 7. This compound, a γ-Secretase Inhibitor for Desmoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repurposing this compound, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. springworkstx.com [springworkstx.com]

Target Validation of Nirogacestat in Oncogenic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat (formerly PF-03084014) is a selective, oral, small-molecule inhibitor of gamma-secretase, an intramembrane protease with a critical role in the processing of multiple transmembrane proteins.[1][2] Dysregulation of gamma-secretase activity and its substrates, particularly the Notch receptor, is implicated in the pathogenesis of various cancers.[3] This technical guide provides a comprehensive overview of the target validation of this compound, focusing on its mechanism of action in key oncogenic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Gamma-Secretase

This compound functions as a reversible and noncompetitive inhibitor of the gamma-secretase complex.[1][2] This complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, releasing their intracellular domains (ICDs) to initiate downstream signaling cascades.

Key Substrates and Oncogenic Pathways Modulated by this compound:

-

Notch Signaling Pathway: The Notch signaling cascade is a primary target of this compound.[3] Gamma-secretase-mediated cleavage of the Notch receptor is a prerequisite for the release of the Notch Intracellular Domain (NICD).[4] The NICD then translocates to the nucleus, where it forms a complex with CSL (CBF-1/Su(H)/LAG-1) and Mastermind-like (MAML) proteins to activate the transcription of target genes involved in cell proliferation, differentiation, and survival, such as HES-1 and c-Myc.[5][6] By inhibiting gamma-secretase, this compound prevents the generation of NICD, thereby downregulating Notch signaling.[7] This mechanism is particularly relevant in malignancies with aberrant Notch activation, such as desmoid tumors and certain hematological cancers.[3][8]

-

B-Cell Maturation Antigen (BCMA) Shedding: In multiple myeloma, gamma-secretase cleaves and sheds the B-Cell Maturation Antigen (BCMA) from the surface of plasma cells.[9] This shedding reduces the density of membrane-bound BCMA (mbBCMA), a key target for chimeric antigen receptor (CAR) T-cell therapies and other BCMA-directed treatments.[10] The shed, soluble BCMA (sBCMA) can also act as a decoy, sequestering therapeutic agents and diminishing their efficacy.[9] this compound inhibits this shedding process, leading to an increased density of mbBCMA on the cell surface and reduced levels of sBCMA, thereby potentiating the anti-tumor activity of BCMA-targeted therapies.[10]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Process | Cell Line | IC50 | Reference |

| Cell-Free Assay | Gamma-Secretase (Aβ production) | HeLa cell membranes | 6.2 nM | [1][2][5][11] |

| Cellular Assay | Notch Receptor Cleavage | HPB-ALL | 13.3 nM | [1][2][5] |

| Cellular Assay | Notch Target Gene (Hes-1) Downregulation | HPB-ALL | <1 nM | [5] |

| Cellular Assay | Notch Target Gene (c-Myc) Downregulation | HPB-ALL | 10 nM | [5] |

| Cell Growth Inhibition | T-ALL Cell Lines (HPB-ALL, DND-41, TALL-1, Sup-T1) | Various | 30-100 nM | [5] |

| Anti-proliferative Effect | Human Umbilical Vein Endothelial Cells (HUVECs) | HUVEC | 0.5 µM | [5] |

| Lumen Formation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | HUVEC | 50 nM | [5] |

Table 2: Comparative In Vitro Potency of Gamma-Secretase Inhibitors (IC50 in nM)

| Compound | cNOTCH1sub | cNOTCH2sub | cNOTCH3sub | cNOTCH4sub |

| This compound (PF-3084014) | Potent inhibitor | 0.01 | Potent inhibitor | Potent inhibitor |

| BMS-906024 | - | 0.29 | 1.14 | - |

| RO4929097 | 0.46 | - | Potentiates at low conc. | 3.4 |

| Semagacestat | Potent inhibitor | - | Potentiates at low conc. | Potentiates at low conc. |

| MK-0752 | Equivalent inhibition | Equivalent inhibition | Potentiates at low conc. | Equivalent inhibition |

Note: Specific IC50 values for this compound against individual Notch substrates were not detailed in the provided search results, but it is described as a potent inhibitor of cNOTCH1, 3, and 4, with remarkable potency for cNOTCH2.[12]

Table 3: Clinical Efficacy of this compound in Desmoid Tumors (DeFi Trial)

| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) / p-value | Reference |

| Progression-Free Survival (2-year rate) | 76% | 44% | 0.29 (0.15 to 0.55); p<0.001 | [13] |

| Objective Response Rate | 41% | 8% | p<0.001 | [8][13] |

| Complete Response Rate | 7% | 0% | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the target validation of this compound.

Cell-Free Gamma-Secretase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the gamma-secretase complex.

Methodology:

-

Membrane Preparation:

-

Culture HEK293T or HeLa cells and harvest by centrifugation.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

Gamma-Secretase Solubilization:

-

Treat the membrane preparation with a mild, non-ionic detergent such as CHAPSO to solubilize the gamma-secretase complex.

-

-

Enzymatic Reaction:

-

In a 96-well plate, combine the solubilized gamma-secretase preparation with a fluorogenic substrate. A common substrate is a peptide derived from the amyloid precursor protein (APP) C-terminus flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for 1-2 hours in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader (excitation ~340 nm, emission ~490 nm). Cleavage of the substrate by gamma-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

-

Cellular Notch Cleavage Assay (NICD Detection)

Objective: To assess the ability of this compound to inhibit the processing of the Notch receptor and the generation of the active NICD in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a Notch-dependent cell line, such as the T-ALL cell line HPB-ALL, which harbors activating Notch1 mutations.

-

Seed the cells in a multi-well plate and treat with a range of this compound concentrations or a vehicle control for a specified duration (e.g., 24-72 hours).

-

-

Western Blot Analysis:

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for the cleaved form of Notch1 (Val1744).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the NICD signal to a loading control (e.g., β-actin or GAPDH).

-

-

Luciferase Reporter Assay:

-

Co-transfect cells (e.g., HEK293) with a Notch-responsive reporter construct (e.g., containing CSL binding sites upstream of a luciferase gene) and a constitutively active Notch construct (NΔE).

-

Treat the transfected cells with various concentrations of this compound.

-

Measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of Notch signaling.[14][15]

-

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

Methodology:

-

MTT Assay (Cell Viability):

-

Seed cancer cells (e.g., endometriotic cells or T-ALL cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a defined period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

Treat cells with this compound as described above.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

In Vivo Desmoid Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a preclinical in vivo model.

Methodology:

-

Cell Line and Animal Model:

-

Utilize a relevant human desmoid tumor cell line or patient-derived xenograft (PDX) model.

-

Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at a predetermined dose and schedule. The control group receives a vehicle.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control.

-

BCMA Shedding and Surface Expression Assay

Objective: To evaluate the effect of this compound on the shedding of soluble BCMA and the density of membrane-bound BCMA on multiple myeloma cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a human multiple myeloma cell line (e.g., RPMI-8226) or primary patient-derived myeloma cells.

-

Treat the cells with this compound or a vehicle control for a specified time.

-

-

Quantification of Soluble BCMA (sBCMA):

-

Collect the cell culture supernatant.

-

Measure the concentration of sBCMA in the supernatant using a commercially available ELISA kit.

-

-

Analysis of Membrane-Bound BCMA (mbBCMA):

-

Harvest the cells and wash them.

-

Stain the cells with a fluorescently labeled anti-BCMA antibody.

-

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the density of mbBCMA on the cell surface. An increase in MFI in this compound-treated cells indicates an inhibition of BCMA shedding.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

The target validation of this compound is strongly supported by a robust body of preclinical and clinical data. Its mechanism as a potent inhibitor of gamma-secretase, leading to the downregulation of the oncogenic Notch signaling pathway, is well-established. Furthermore, its ability to prevent BCMA shedding provides a compelling rationale for its use in combination with BCMA-directed therapies in multiple myeloma. The quantitative data on its potency and clinical efficacy, particularly in desmoid tumors, underscore its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and other gamma-secretase inhibitors in cancer biology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Inhibition of γ-secretase induces G2/M arrest and triggers apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolytic Cleavage of Notch: “HIT and RUN” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The Notch Intracellular Domain Can Function as a Coactivator for LEF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound for Progressive Desmoid Tumors DeFi Trial - The ASCO Post [ascopost.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Decoding plasma cell maturation dynamics with BCMA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. embopress.org [embopress.org]

- 13. This compound-the pathway to approval of the first treatment for desmoid tumors, a rare disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Early Preclinical Research on Nirogacestat for Alzheimer's Disease: A Technical Overview

Introduction

Nirogacestat, also known as PF-03084014, is a selective, reversible, and noncompetitive inhibitor of gamma-secretase, an enzyme complex pivotal in the generation of amyloid-beta (Aβ) peptides. The accumulation of Aβ peptides in the brain is a central hallmark of Alzheimer's disease (AD).[1] Initially investigated by Pfizer for its potential as a disease-modifying therapy for AD, the development of this compound for this indication was discontinued. This decision was influenced by the broader challenges and setbacks faced by gamma-secretase inhibitors in clinical trials for Alzheimer's, largely due to on-target toxicities associated with the inhibition of Notch signaling, and in the case of this compound, an unfavorable pharmacokinetic and pharmacodynamic profile for neurological applications.[2] The compound was subsequently repurposed and has since been approved for the treatment of desmoid tumors, where its mechanism of action via Notch inhibition is therapeutically beneficial. This technical guide provides an in-depth overview of the early preclinical research on this compound in the context of Alzheimer's disease, focusing on its mechanism of action, key in vitro and in vivo data, and the experimental methodologies employed.

Mechanism of Action

This compound exerts its therapeutic potential in the context of Alzheimer's disease by inhibiting the enzymatic activity of the gamma-secretase complex. This multi-protein complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), which releases Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone and neurotoxic Aβ42. By inhibiting gamma-secretase, this compound was expected to reduce the production of all Aβ species, thereby preventing the formation of amyloid plaques and downstream pathological events. However, gamma-secretase also cleaves a variety of other transmembrane proteins, with the Notch receptor being a critical substrate. The cleavage of Notch is essential for its signaling pathway, which plays a crucial role in cell-fate decisions. Inhibition of Notch signaling by gamma-secretase inhibitors is associated with significant toxicities, a major hurdle for their development for chronic diseases like AD.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the early preclinical evaluation of this compound for Alzheimer's disease.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line/Preparation | IC50 (nM) | Reference |

| Cell-Free Assay | γ-secretase (Aβ production) | Detergent solubilized membranes from HeLa cells | 6.2 | [3] |

| Cellular Assay | Notch receptor cleavage | HPB-ALL cells | 13.3 | [3] |

Table 2: In Vivo Efficacy of this compound in Guinea Pigs

| Animal Model | Administration Route | Dosage Range | Effect | Reference |

| Guinea Pig | Not Specified | Not Specified | Significant reduction of Aβ levels in brain, plasma, and cerebrospinal fluid | [2] |

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below.

In Vitro Gamma-Secretase Activity Assay (Cell-Free)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of gamma-secretase in a cell-free system.

Protocol:

-

Membrane Preparation: HeLa cells are harvested and subjected to homogenization to disrupt the cell membranes. A series of centrifugation steps are performed to isolate a membrane-rich fraction. These membranes are then solubilized using a mild detergent to release the gamma-secretase complex.[3]

-

Assay Reaction: The solubilized membranes containing active gamma-secretase are incubated with a recombinant C100 fragment of APP (the substrate for gamma-secretase) in a suitable buffer system.

-

Compound Incubation: Various concentrations of this compound (or a vehicle control) are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a defined period to allow for the enzymatic cleavage of the APP substrate and the production of Aβ peptides.

-

Detection: The reaction is stopped, and the amount of generated Aβ40 and Aβ42 is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of Aβ production at each this compound concentration is calculated relative to the vehicle control. The IC50 value, representing the concentration of the compound that causes 50% inhibition, is determined by fitting the data to a dose-response curve.

Cellular Notch Cleavage Assay

This assay assesses the effect of a compound on the processing of the Notch receptor in a cellular context.

Protocol:

-

Cell Culture: A human T-cell acute lymphoblastic leukemia (T-ALL) cell line, such as HPB-ALL, which exhibits constitutive Notch signaling, is used.[3]

-

Compound Treatment: The cells are treated with increasing concentrations of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).

-

Cell Lysis: After treatment, the cells are harvested and lysed to extract cellular proteins.

-

Western Blot Analysis: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for the cleaved, intracellular domain of Notch (NICD).

-

Quantification: The intensity of the NICD band is quantified and normalized to a loading control (e.g., actin).

-

Data Analysis: The reduction in NICD levels is calculated for each this compound concentration, and the IC50 value is determined.

In Vivo Aβ Reduction Studies in Guinea Pigs

Guinea pigs are a relevant animal model for studying Aβ production as their Aβ peptide sequence is identical to that of humans.[4]

Protocol:

-

Animal Model: Young adult guinea pigs are used for the study.

-

Compound Administration: this compound is administered to the animals, typically orally, at various dose levels for a defined period (acute or chronic dosing). A control group receives the vehicle.

-

Sample Collection: At the end of the treatment period, samples of plasma, cerebrospinal fluid (CSF), and brain tissue are collected.

-

Aβ Measurement: The levels of Aβ40 and Aβ42 in the collected samples are quantified using specific ELISAs.

-

Data Analysis: The percentage reduction in Aβ levels in the treated groups is calculated relative to the vehicle-treated control group to determine the in vivo efficacy of this compound.

Conclusion

The early preclinical research on this compound for Alzheimer's disease demonstrated its potent inhibition of gamma-secretase and its ability to reduce Aβ levels in both in vitro and in vivo models.[2][3] However, the development for this indication was halted, reflecting the broader challenges of targeting gamma-secretase for a chronic neurodegenerative disease, particularly the on-target toxicity related to Notch inhibition.[1] The data and methodologies from this initial phase of research, while not leading to an Alzheimer's therapy, laid the groundwork for the successful repurposing of this compound as a targeted cancer therapeutic. This case highlights the complex interplay between efficacy, safety, and therapeutic window that governs the drug development process.

References

Methodological & Application

Protocol for Nirogacestat Treatment in Xenograft Mouse Models: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirogacestat (formerly PF-03084014) is a selective, oral inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1] Dysregulation of the Notch pathway is implicated in the pathogenesis of various cancers, including desmoid tumors, for which this compound is now an FDA-approved treatment.[1][2] These application notes provide a comprehensive protocol for the use of this compound in preclinical xenograft mouse models, covering its mechanism of action, experimental procedures, and expected outcomes based on available data. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action: Inhibition of Notch Signaling

This compound targets and inhibits the gamma-secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptors (NOTCH1-4).[3][4][5]

The canonical Notch signaling pathway is initiated when a Notch receptor on a signal-receiving cell binds to a ligand (e.g., Delta-like or Jagged) on an adjacent signal-sending cell. This interaction triggers a two-step proteolytic cleavage of the Notch receptor. The first cleavage is mediated by an ADAM family protease, followed by a second cleavage within the transmembrane domain by the gamma-secretase complex. This final cleavage releases the Notch Intracellular Domain (NICD).[6][7] The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the coactivator MAML, leading to the transcription of downstream target genes such as those in the Hes and Hey families.[7][8] These target genes regulate critical cellular processes including proliferation, differentiation, and survival.

By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade.[3] This disruption of Notch signaling is the primary mechanism behind its antitumor activity.

Experimental Protocols

Xenograft Model Establishment

A typical workflow for establishing and treating a xenograft mouse model with this compound is outlined below.

Materials:

-

Cell Lines:

-

Desmoid Tumors: Publicly available immortalized desmoid tumor cell lines include HCM-BROD-0762-C49 (CTNNB1 T41A mutation) and DES23-CRL-3591 (CTNNB1 S45F mutation), available from the American Type Culture Collection (ATCC).[9]

-

T-cell Acute Lymphoblastic Leukemia (T-ALL): HPB-ALL cells are a well-characterized model with activating Notch1 mutations.[1]

-

-

Animals: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are commonly used for xenograft studies.

-

This compound (PF-03084014): Can be sourced from commercial suppliers.

-

Vehicle Solution: A common vehicle for oral administration is 0.5% methylcellulose in water. Another formulation is a mixture of PEG300, Tween80, and water.[6][10]

Procedure:

-

Cell Culture and Preparation: Culture the chosen cell line according to the supplier's recommendations. On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at the desired concentration (e.g., 5 x 106 cells in 100 µL).[3] Keep cells on ice until injection.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers 2-3 times per week. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

This compound Preparation and Administration: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock solution with the vehicle to the final desired concentration. Administer this compound or vehicle control to the respective groups via oral gavage. A typical dosing schedule is twice daily (b.i.d.).[1][10]

-

Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study. Body weight is a key indicator of treatment toxicity.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like Ki67 or cleaved caspase-3, or Western blot for NICD levels).

Pharmacodynamic Assessment

To confirm that this compound is inhibiting its target in vivo, a pharmacodynamic study can be performed.

Procedure:

-

Establish xenograft tumors as described above.

-

Administer a single oral dose of this compound (e.g., 50 mg/kg) to tumor-bearing mice.

-

At various time points post-dose (e.g., 4, 8, 24 hours), euthanize cohorts of mice.

-

Harvest tumors and plasma.

-

Analyze tumor lysates by Western blot for levels of the Notch Intracellular Domain (NICD) to assess target engagement.

Data Presentation: Efficacy and Dosing

The efficacy of this compound in xenograft models is dose-dependent. Below are tables summarizing preclinical data from studies using this compound (PF-03084014).

Table 1: In Vivo Dosing and Efficacy of this compound

| Xenograft Model | Mouse Strain | This compound Dose (Oral) | Dosing Schedule | Study Duration | Efficacy Outcome | Reference |

| HPB-ALL (T-ALL) | Athymic Nude | 150 mg/kg | Twice daily | 14 days | ~92% tumor growth inhibition | [1][8] |

| HPB-ALL (T-ALL) | Athymic Nude | < 100 mg/kg | Twice daily | > 7 days | Well-tolerated, significant antitumor activity | [1][8] |

| HCC1599 (Breast) | Not Specified | 120 mg/kg | Not Specified | Not Specified | Induced apoptosis and antiproliferation | [6] |

Table 2: Observed Toxicities in Murine Models

| Dose (Oral) | Dosing Schedule | Observed Toxicity | Mitigation Strategy | Reference |

| 150 mg/kg | Twice daily for >10 days | Diarrhea, weight loss (10-15%) | Intermittent dosing (e.g., 7 days on / 7 days off) | [1][8] |

| 150 mg/kg | Twice daily for 5 days | Goblet cell metaplasia (GI toxicity) | Co-administration with dexamethasone | [10] |

Conclusion

This compound is a potent inhibitor of the Notch signaling pathway with demonstrated antitumor activity in various xenograft models. The protocols and data presented here provide a framework for researchers to design and conduct preclinical in vivo studies. Key considerations for successful experimentation include the selection of an appropriate Notch-dependent cell line, careful monitoring of tumor growth and animal welfare, and the implementation of a dosing regimen that balances efficacy with tolerability. The use of intermittent dosing schedules or co-administration with glucocorticoids may be necessary to mitigate gastrointestinal toxicities associated with higher doses of this compound. These application notes should serve as a valuable resource for the preclinical evaluation of this targeted therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Shrinks Desmoid Tumors - NCI [cancer.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. A Phase 1 study of the novel gamma-secretase inhibitor PF-03084014 in patients with T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound and its potential impact on desmoid tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical analysis of the γ-secretase inhibitor PF-03084014 in combination with glucocorticoids in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. targetedonc.com [targetedonc.com]

- 10. Clinical Activity of the γ-Secretase Inhibitor PF-03084014 in Adults With Desmoid Tumors (Aggressive Fibromatosis) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nirogacestat in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals